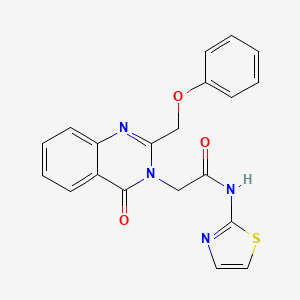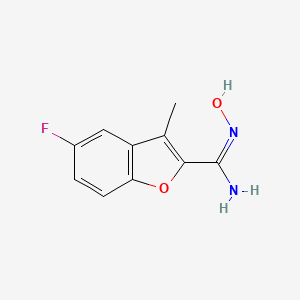
2-Benzofurancarboximidamide, 5-fluoro-N-hydroxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to a benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Reduction: The reduction of the nitro group to an amino group using a suitable reducing agent such as iron powder or tin chloride.
Cyclization: The cyclization of the resulting amino compound to form the benzofuran ring.
Carboximidamide Formation: The conversion of the carboxylic acid group to a carboximidamide group using reagents like ammonium chloride and a dehydrating agent.
Industrial Production Methods
Industrial production of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous-flow reactors for nitration and reduction steps, as well as the development of more efficient catalysts for cyclization and hydroxylation reactions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboximidamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-Fluoro-3-methyl-2-benzofurancarboxamide.
Reduction: Formation of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboxamide.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The carboximidamide group can participate in electrostatic interactions with charged residues, leading to inhibition of enzyme activity or modulation of receptor function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-2-methylbenzoic acid: A precursor in the synthesis of 5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide.
5-Fluoro-2-methyl-3-nitrobenzoic acid: An intermediate in the synthetic route.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Compounds with similar fluorine substitution and biological activities.
Uniqueness
5-Fluoro-N-hydroxy-3-methyl-2-benzofurancarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and binding affinity, while the hydroxy and carboximidamide groups provide additional sites for interaction with molecular targets.
Propriétés
Numéro CAS |
84748-02-7 |
|---|---|
Formule moléculaire |
C10H9FN2O2 |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
5-fluoro-N'-hydroxy-3-methyl-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C10H9FN2O2/c1-5-7-4-6(11)2-3-8(7)15-9(5)10(12)13-14/h2-4,14H,1H3,(H2,12,13) |
Clé InChI |
OIDAHYUPZPGCOW-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(OC2=C1C=C(C=C2)F)/C(=N\O)/N |
SMILES canonique |
CC1=C(OC2=C1C=C(C=C2)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



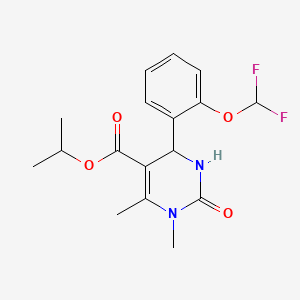
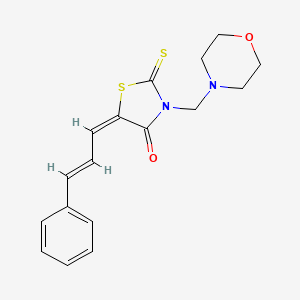

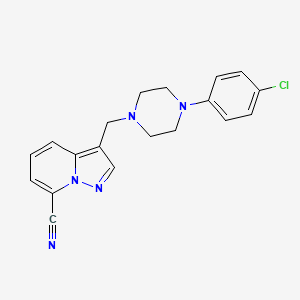
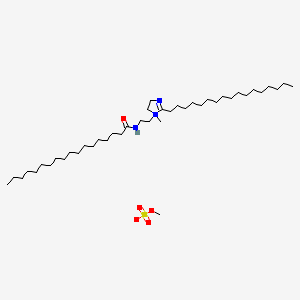
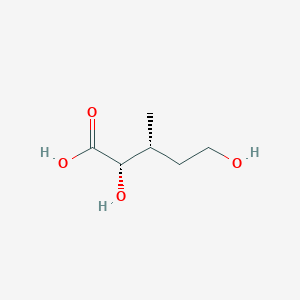


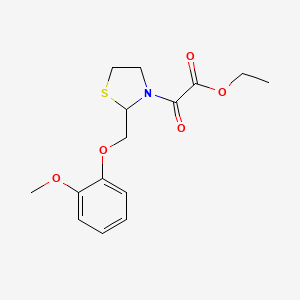
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
